molecular formula C4H7BrO2 B043301 4-Bromobutyric acid CAS No. 2623-87-2

4-Bromobutyric acid

Cat. No.: B043301
CAS No.: 2623-87-2
M. Wt: 167 g/mol
InChI Key: GRHQDJDRGZFIPO-UHFFFAOYSA-N
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Description

4-Bromobutyric acid is an organic compound with the molecular formula C4H7BrO2. It is a derivative of butyric acid, where a bromine atom replaces one hydrogen atom on the fourth carbon. This compound is known for its role as an intermediate in organic synthesis and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutyric acid can be synthesized through the reaction of gamma-butyrolactone with hydrogen bromide. The hydrogen bromide can be used either as a gas or in an aqueous solution. The reaction typically occurs at temperatures ranging from 10 to 100°C. The amount of hydrogen bromide used is usually about 1 to 10 moles per mole of gamma-butyrolactone .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of concentrated sulfuric acid and hydrogen bromide in water. The reaction mixture is refluxed for about 12 hours under an inert atmosphere, followed by extraction with diethyl ether and purification through silica gel chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form butyric acid derivatives.

    Reduction Reactions: The compound can be reduced to butyric acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds, although this is less common.

Common Reagents and Conditions:

    Substitution: Typically involves nucleophiles like hydroxide ions in aqueous solutions.

    Reduction: Uses reducing agents such as lithium aluminum hydride in anhydrous conditions.

    Oxidation: Can involve oxidizing agents like potassium permanganate under controlled conditions.

Major Products Formed:

    Substitution: Butyric acid derivatives.

    Reduction: Butyric acid.

    Oxidation: Higher oxidation state compounds, though specific products depend on the reaction conditions.

Comparison with Similar Compounds

    4-Chlorobutyric acid: Similar in structure but with a chlorine atom instead of bromine.

    4-Iodobutyric acid: Contains an iodine atom in place of bromine.

    Butyric acid: The parent compound without any halogen substitution.

Uniqueness: 4-Bromobutyric acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions and provides specific biological activity that is not observed with other halogenated butyric acids .

Properties

IUPAC Name

4-bromobutanoic acid
Source PubChem
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InChI

InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHQDJDRGZFIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8052699
Record name 4-Bromobutyric acid
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Molecular Weight

167.00 g/mol
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CAS No.

2623-87-2
Record name 4-Bromobutanoic acid
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Record name Butanoic acid, 4-bromo-
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Record name 4-Bromobutyric acid
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Synthesis routes and methods I

Procedure details

In this Example, 8.35 g of 4-bromobutyric acid (50 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 3.43 g of phosphorus trichloride (24 mmol) was dropwise added. Thereafter, the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 20 g containing benzene (256 mmol) and 6.7 g of aluminum chloride (50 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 73.9% yield from 4-bromobutyric acid.
Quantity
8.35 g
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reactant
Reaction Step One
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10 g
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3.43 g
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256 mmol
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reactant
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6.7 g
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aqueous solution
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Synthesis routes and methods II

Procedure details

In this Example, 14.2 g of 4-bromobutyric acid (85 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 11.9 g of thionyl chloride (100 mmol) was dropwise added. Thereafter, the temperature was raised to 65 to 75° C. and the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 30 g of benzene (256 mmol) and 12 g of aluminum chloride (90 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, an aqueous solution of sodium hydroxide, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 62.0% yield from 4-bromobutyric acid.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
12 g
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reactant
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[Compound]
Name
aqueous solution
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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